(Z)-N-(4,6-dichloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(piperidin-1-ylsulfonyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
(Z)-N-(4,6-dichloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(piperidin-1-ylsulfonyl)benzamide is a useful research compound. Its molecular formula is C20H19Cl2N3O3S2 and its molecular weight is 484.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
(Z)-N-(4,6-dichloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(piperidin-1-ylsulfonyl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, characterized by its unique structural features, including a benzo[d]thiazole moiety and a piperidine sulfonamide group, suggests promising applications in drug development.
Chemical Structure and Properties
The molecular formula of this compound is C13H12Cl2N2O2S, with a molecular weight of approximately 327.18 g/mol. The presence of chlorine atoms at the 4 and 6 positions on the benzo[d]thiazole ring enhances its pharmacological properties, making it a candidate for further research in therapeutic applications.
Key Structural Features
Feature | Description |
---|---|
Benzo[d]thiazole moiety | Provides diverse biological activity |
Piperidine sulfonamide group | Enhances solubility and bioavailability |
Dichloro substitutions | Potentially increases potency |
The precise mechanism of action for this compound is not fully elucidated. However, it is hypothesized that the compound interacts with specific molecular targets within biological systems, potentially inhibiting key enzymes or receptors involved in disease processes.
Anticancer Activity
Several studies have highlighted the anticancer potential of thiazole derivatives, including this compound. The structure-activity relationship (SAR) indicates that modifications in the piperidine and thiazole rings can significantly impact cytotoxicity against various cancer cell lines.
-
In vitro Studies : The compound has shown promising results in inhibiting the growth of cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). The IC50 values indicate effective concentrations required to inhibit cell proliferation.
Cell Line IC50 (µg/mL) MCF-7 10.10 HepG2 5.36 - Mechanistic Insights : Molecular dynamics simulations suggest that the compound interacts with proteins involved in apoptosis pathways, primarily through hydrophobic contacts and limited hydrogen bonding interactions .
Antimicrobial Activity
The compound's thiazole framework is associated with antimicrobial properties. Research indicates that derivatives similar to this compound exhibit significant antibacterial activity against various pathogens.
- Comparative Studies : Compounds structurally related to this benzothiazole derivative have demonstrated comparable efficacy to standard antibiotics like norfloxacin against Staphylococcus epidermidis .
Case Studies
-
Study on Anticancer Efficacy :
A recent study evaluated a series of thiazole-based compounds, including derivatives of this compound. Results indicated that modifications in the piperidine moiety enhanced antitumor activity significantly, with some compounds achieving IC50 values lower than current therapeutic standards . -
Antimicrobial Testing :
Another investigation focused on the antibacterial properties of thiazole derivatives against Gram-positive and Gram-negative bacteria. The results showed that compounds featuring similar structural motifs exhibited potent activity, suggesting a broader application for this class of compounds in treating infections .
Eigenschaften
IUPAC Name |
N-(4,6-dichloro-3-methyl-1,3-benzothiazol-2-ylidene)-4-piperidin-1-ylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19Cl2N3O3S2/c1-24-18-16(22)11-14(21)12-17(18)29-20(24)23-19(26)13-5-7-15(8-6-13)30(27,28)25-9-3-2-4-10-25/h5-8,11-12H,2-4,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKJQZQVGQUUYSW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2Cl)Cl)SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19Cl2N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.